![molecular formula C14H10N4O B12972939 4-(4-Oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12972939.png)
4-(4-Oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2-yl)benzonitrile is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core fused with a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including neuroprotective and anti-inflammatory activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2-yl)benzonitrile typically involves the condensation of nicotinamide with 2-formylbenzoic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in toluene under reflux conditions for an extended period . The reaction mixture is then neutralized and extracted to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize environmental impact and reduce costs.
化学反応の分析
Types of Reactions
4-(4-Oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
4-(4-Oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(4-Oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2-yl)benzonitrile involves its interaction with molecular targets such as the endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3. It inhibits endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . This results in its neuroprotective and anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Pyrido[2,3-d6,5-d’]dipyrimidinone: Similar structure but with different pharmacological properties.
N-acetyl pyrido[2,3-d]pyrimidin acetamide: Another derivative with distinct biological activities.
Uniqueness
4-(4-Oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2-yl)benzonitrile is unique due to its specific combination of a pyrido[2,3-d]pyrimidine core and a benzonitrile moiety, which imparts distinct neuroprotective and anti-inflammatory properties .
特性
分子式 |
C14H10N4O |
|---|---|
分子量 |
250.25 g/mol |
IUPAC名 |
4-(4-oxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-2-yl)benzonitrile |
InChI |
InChI=1S/C14H10N4O/c15-8-9-3-5-10(6-4-9)12-17-13-11(14(19)18-12)2-1-7-16-13/h1-7,12H,(H,16,17)(H,18,19) |
InChIキー |
OXTYMGVNVCIFPW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(NC(NC2=O)C3=CC=C(C=C3)C#N)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


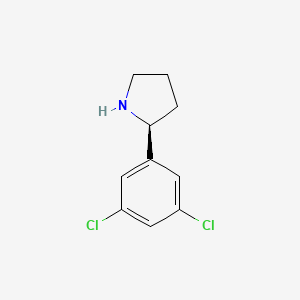


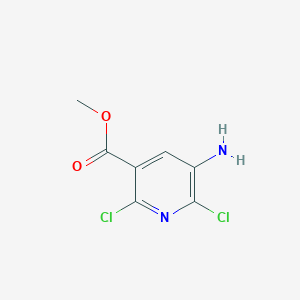

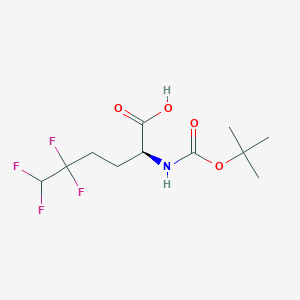


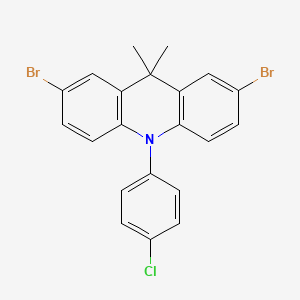


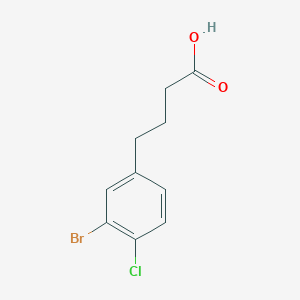
![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanamine](/img/structure/B12972945.png)

